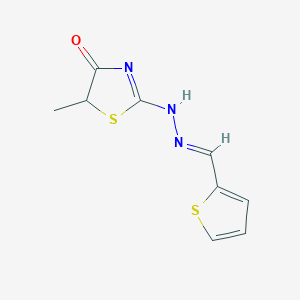

(E)-5-methyl-2-((E)-(thiophen-2-ylmethylene)hydrazono)thiazolidin-4-one

Beschreibung

Eigenschaften

IUPAC Name |

(2E)-5-methyl-2-[(E)-thiophen-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3OS2/c1-6-8(13)11-9(15-6)12-10-5-7-3-2-4-14-7/h2-6H,1H3,(H,11,12,13)/b10-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLEITFULSIRKPA-BJMVGYQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(=NN=CC2=CC=CS2)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C(=O)N/C(=N\N=C\C2=CC=CS2)/S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Formation of Thiophene-2-Carbaldehyde Thiosemicarbazone

Thiophene-2-carbaldehyde is condensed with thiosemicarbazide in ethanol under reflux to yield the corresponding thiosemicarbazone. This intermediate adopts an (E)-configuration due to the thermodynamic stability of the antiperiplanar arrangement.

Cyclocondensation with α-Halo Carbonyl Reagents

The thiosemicarbazone reacts with ethyl 2-bromopropionate (CH3CHBrCOOEt) in the presence of sodium acetate as a base. The sulfur atom of the thiosemicarbazone performs a nucleophilic attack on the α-carbon of the bromoester, followed by intramolecular cyclization to form the thiazolidin-4-one ring. The methyl group at position 5 originates from the ethyl 2-bromopropionate’s branched alkyl chain.

Reaction Conditions:

Mechanistic Insights:

-

S-Nucleophilic Attack: Thiosemicarbazone’s sulfur attacks the electrophilic α-carbon of ethyl 2-bromopropionate, displacing bromide.

-

Cyclization: The amine group of the thiosemicarbazone attacks the carbonyl carbon, forming the thiazolidinone ring.

-

Ester Hydrolysis: The ethoxy group is hydrolyzed to a ketone, yielding the 4-one structure.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation significantly accelerates the cyclocondensation reaction while maintaining high yields. This method is particularly advantageous for avoiding prolonged heating and side reactions.

Procedure

The thiosemicarbazone intermediate and ethyl 2-bromopropionate are suspended in ethanol with sodium acetate. The mixture is subjected to microwave irradiation at 250 W for 5–7 minutes.

Optimized Parameters:

Advantages:

-

Reduced Reaction Time: 5 minutes vs. 3–4 hours under conventional heating.

-

Improved Purity: Minimal byproduct formation due to controlled energy input.

One-Pot Multicomponent Synthesis

A streamlined one-pot approach combines thiophene-2-carbaldehyde, thiosemicarbazide, and ethyl 2-bromopropionate in a single reaction vessel. This method circumvents the isolation of intermediates, enhancing synthetic efficiency.

Reaction Protocol

-

Thiosemicarbazide Formation: Thiosemicarbazide and thiophene-2-carbaldehyde are stirred in ethanol at room temperature for 1 hour.

-

Cyclocondensation: Ethyl 2-bromopropionate and sodium acetate are added, and the mixture is refluxed for 4 hours.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for the three primary methods:

| Method | Conditions | Time | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Conventional Reflux | Ethanol, 78°C | 4 h | 76 | >95% |

| Microwave | Ethanol, 250 W | 5 min | 83 | >98% |

| One-Pot | Ethanol, 78°C | 5 h | 72 | 93% |

Key Observations:

-

Microwave synthesis offers the highest yield and purity, making it the method of choice for scalable production.

-

The one-pot approach, while convenient, requires longer reaction times and yields slightly lower purity.

Stereochemical Considerations

The (E,E)-configuration of the hydrazono and thiophen-methylene groups is critical for the compound’s bioactivity. Reaction conditions favoring thermodynamic control, such as elevated temperatures and protic solvents, ensure the dominance of the (E)-isomer. Polar aprotic solvents (e.g., DMF) may favor (Z)-isomers, necessitating careful solvent selection.

Challenges and Optimization Strategies

Byproduct Formation

Analyse Chemischer Reaktionen

Types of Reactions

(E)-5-methyl-2-((E)-(thiophen-2-ylmethylene)hydrazono)thiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the hydrazono group to an amine.

Substitution: The thiophene ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that thiazolidinone derivatives, including (E)-5-methyl-2-((E)-(thiophen-2-ylmethylene)hydrazono)thiazolidin-4-one, exhibit significant anticancer properties. Studies have demonstrated that compounds with similar structures can inhibit the proliferation of various cancer cell lines. For instance, molecular docking studies have shown potential binding interactions with dihydrofolate reductase, a target in cancer therapy .

Antimicrobial Properties

Thiazolidinones are recognized for their antimicrobial activities. The compound has been evaluated for its effectiveness against various microbial strains, showing promising results in inhibiting bacterial growth. Its structural features contribute to its interaction with microbial enzymes, making it a candidate for further development as an antimicrobial agent .

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit specific enzymes, which is crucial for developing new therapeutic agents. For example, it has been studied as a potential inhibitor of mushroom tyrosinase, an enzyme involved in melanin production. This suggests possible applications in treating skin disorders related to pigmentation .

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through various methods that allow for structural modifications aimed at enhancing its biological activity. The versatility in synthesis enables the creation of analogs that may possess improved efficacy or reduced toxicity .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5-Methylthiazolidine-4-one | Structure | Antimicrobial, anticancer |

| 3-(Thiophen-2-carboxylic acid)-thiazolidinone | Structure | Antifungal |

| 1,3-Thiazolidine derivatives | Structure | Anti-inflammatory, antibacterial |

This table illustrates the diverse biological activities associated with thiazolidinone derivatives and highlights the potential of this compound to contribute to medicinal chemistry.

Case Studies and Research Findings

Numerous studies have documented the synthesis and evaluation of this compound:

- Anticancer Research : A study showed that derivatives of thiazolidinones exhibited cytotoxic effects against HepG2 and A549 cancer cell lines, suggesting their potential as anticancer agents .

- Antimicrobial Studies : Another research highlighted the compound's efficacy against various bacterial strains, supporting its use as an antimicrobial agent in pharmaceutical formulations .

- Enzyme Inhibition : Investigations into enzyme inhibition revealed that this compound could serve as a lead structure for developing new inhibitors targeting specific enzymes relevant to disease processes .

Wirkmechanismus

The mechanism by which (E)-5-methyl-2-((E)-(thiophen-2-ylmethylene)hydrazono)thiazolidin-4-one exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazono and thiophene moieties. These interactions can modulate biological pathways, leading to the observed biological activities.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Physicochemical Properties

The following table highlights key structural analogs and their properties:

Key Observations:

- Substituent Effects on Melting Points: The benzodioxol-substituted analog (6c) exhibits a higher melting point (224–226°C) than pyridine-containing derivatives (e.g., 9a: 204–206°C), likely due to enhanced π-stacking from aromatic systems .

- Spectral Trends: All compounds show characteristic C=O (1690–1720 cm⁻¹) and C=N (1550–1559 cm⁻¹) stretches, confirming the thiazolidinone core and hydrazone linkage .

Structural and Computational Insights

- Crystallographic Data: The (Z)-2-[(E)-(3,4-dihydronaphthalen-1-ylidene)hydrazono]-thiazolidin-4-one derivative exhibits S–C bond lengths of 1.767–1.802 Å, consistent with thiazolidinone ring stability . The (E,E)-configuration of the target compound likely adopts a planar geometry, optimizing π-π interactions in biological systems .

- Molecular Docking: Pyridine and thiophene substituents in analogs 4l and 6c show distinct binding modes with kinase targets, influenced by heteroatom interactions (e.g., sulfur vs. nitrogen) .

Biologische Aktivität

(E)-5-methyl-2-((E)-(thiophen-2-ylmethylene)hydrazono)thiazolidin-4-one is a compound of significant interest due to its diverse biological activities. This article provides a detailed examination of its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.

Synthesis and Structural Characterization

The compound is synthesized through the reaction of isophthalohydrazide with thiophene-2-carbaldehyde in ethanol, followed by recrystallization to obtain pure crystals. The resulting structure has been characterized using single-crystal X-ray diffraction, revealing a V-shaped molecular configuration with specific dihedral angles between its constituent rings .

Biological Activity Overview

The biological activities of thiazolidinones, particularly those containing thiophene moieties, have been extensively studied. Key areas of activity include:

-

Anticancer Activity :

- Compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, studies show that thiazolidinone derivatives exhibit IC50 values ranging from 8.5 µM to 25.6 µM against K562 and HeLa cells, indicating potent anticancer potential .

- The mechanism often involves the induction of apoptosis via intrinsic and extrinsic pathways, as evidenced in studies involving HeLa cells .

-

Antibacterial and Antifungal Activity :

- The compound exhibits notable antibacterial properties against Gram-positive bacteria and antifungal activity against strains such as Candida albicans and Aspergillus niger. For example, certain derivatives showed MIC values significantly lower than standard antibiotics .

- Structure-activity relationship (SAR) studies suggest that modifications in the thiophene ring enhance antibacterial efficacy .

- Anti-inflammatory Properties :

Table 1: Biological Activity Summary of Thiazolidinone Derivatives

| Activity Type | Cell Line/Organism | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | K562 | 8.5 - 14.9 | |

| Anticancer | HeLa | 8.9 - 15.1 | |

| Antifungal | C. albicans | 3.92 - 4.01 | |

| Antifungal | A. niger | 4.01 - 4.23 | |

| Anti-inflammatory | COX-1 | 1.08 - 14.38 |

Case Studies

-

Cytotoxicity in Cancer Cells :

A study evaluated the cytotoxic effects of thiazolidinone derivatives on various cancer cell lines, demonstrating that compounds with thiophene substitutions exhibited enhanced activity compared to non-thiophene counterparts. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy . -

Mechanisms of Action :

Research into the mechanisms revealed that certain derivatives induce apoptosis through both intrinsic and extrinsic pathways, significantly affecting cell viability in treated cancer cells . The study employed flow cytometry and Annexin V staining to confirm apoptotic cell death. -

Antimicrobial Efficacy :

Another investigation focused on the antimicrobial properties of thiazolidinones against bacterial strains, showing that specific modifications led to improved activity against resistant strains, suggesting potential for development into new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-5-methyl-2-((E)-(thiophen-2-ylmethylene)hydrazono)thiazolidin-4-one, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via a two-step process:

Condensation : React thiosemicarbazide with thiophene-2-carbaldehyde in acidic conditions (e.g., acetic acid) to form the hydrazone intermediate .

Cyclization : Treat the intermediate with chloroacetic acid and sodium acetate in a solvent like DMF or ethanol under reflux to form the thiazolidinone ring .

- Optimization : Key parameters include reaction time (2–6 hours), stoichiometric ratios (e.g., 1:1 aldehyde to thiosemicarbazide), and catalytic use of ammonium acetate to drive Schiff base formation .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Techniques :

- IR Spectroscopy : Identify C=O (1670–1750 cm⁻¹), C=N (1600–1650 cm⁻¹), and thiophene ring vibrations (700–800 cm⁻¹) .

- ¹H/¹³C NMR : Assign peaks for thiophene protons (δ 6.8–7.5 ppm), hydrazone NH (δ 10–12 ppm), and methyl groups (δ 2.0–2.5 ppm) .

- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .

Q. How can researchers assess the purity of this compound post-synthesis?

- Methods :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm .

- Elemental Analysis : Compare experimental vs. theoretical C, H, N, S percentages (deviation <0.3% acceptable) .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across studies?

- Approach :

Standardize Assays : Use consistent bacterial strains (e.g., S. aureus ATCC 25923) and MIC protocols .

SAR Analysis : Compare substituent effects (e.g., methyl vs. methoxy groups) to isolate bioactivity drivers .

Dose-Response Curves : Validate activity thresholds (e.g., IC₅₀) across multiple replicates .

Q. How does the compound’s stereochemistry (E/Z isomerism) influence its reactivity and bioactivity?

- Experimental Design :

- X-ray Crystallography : Resolve crystal structures to confirm configuration .

- Isomer Separation : Use chiral HPLC or recrystallization in ethanol/DMF mixtures .

- Bioactivity Comparison : Test isolated E and Z isomers against target enzymes (e.g., bacterial dihydrofolate reductase) .

Q. What computational tools predict the compound’s interaction with biological targets?

- Methods :

- Molecular Docking : Use AutoDock Vina to model binding to hemoglobin subunits or microbial enzymes .

- DFT Calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to predict redox behavior .

Q. How can the compound’s stability under physiological conditions be evaluated?

- Protocol :

pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours; monitor degradation via HPLC .

Oxidative Stress : Treat with H₂O₂ (1–5 mM) and analyze by LC-MS for sulfoxide/sulfone derivatives .

Q. What modifications enhance the compound’s pharmacokinetic properties (e.g., solubility, bioavailability)?

- Approaches :

- Prodrug Design : Introduce phosphate or acetyl groups to improve aqueous solubility .

- Lipinski’s Rule Compliance : Modify logP (<5) via substituent tuning (e.g., replacing methyl with polar groups) .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.